Cas no 1354748-61-0 (5-Chloro-1H-benzimidazole-6-carboxamide)

5-Chloro-1H-benzimidazole-6-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-1H-benzimidazole-6-carboxamide
- 6-Chloro-1H-benzimidazole-5-carboxamide
- 5-Chloro-1H-benzimidazole-6-carboxamide
-
- Inchi: 1S/C8H6ClN3O/c9-5-2-7-6(11-3-12-7)1-4(5)8(10)13/h1-3H,(H2,10,13)(H,11,12)
- InChI Key: PZADBZHJLYTNHW-UHFFFAOYSA-N
- SMILES: ClC1=CC2=C(C=C1C(N)=O)N=CN2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 223
- Topological Polar Surface Area: 71.8
- XLogP3: 1
5-Chloro-1H-benzimidazole-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061002734-250mg |
6-Chloro-1H-benzimidazole-5-carboxamide |
1354748-61-0 | 98% | 250mg |
$890.43 | 2022-04-03 | |
Alichem | A061002734-1g |
6-Chloro-1H-benzimidazole-5-carboxamide |
1354748-61-0 | 98% | 1g |
$1,923.04 | 2022-04-03 | |
Alichem | A061002734-500mg |
6-Chloro-1H-benzimidazole-5-carboxamide |
1354748-61-0 | 98% | 500mg |
$1,212.63 | 2022-04-03 |
5-Chloro-1H-benzimidazole-6-carboxamide Related Literature
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
Additional information on 5-Chloro-1H-benzimidazole-6-carboxamide
Research Brief on 5-Chloro-1H-benzimidazole-6-carboxamide (CAS: 1354748-61-0): Recent Advances and Applications
The compound 5-Chloro-1H-benzimidazole-6-carboxamide (CAS: 1354748-61-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development. The benzimidazole scaffold is well-known for its diverse pharmacological properties, and the introduction of a chloro and carboxamide group at specific positions enhances its bioactivity and selectivity.
Recent studies have demonstrated that 5-Chloro-1H-benzimidazole-6-carboxamide exhibits promising inhibitory effects against various kinases, making it a potential candidate for the treatment of cancers and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of the JAK2 kinase, which is implicated in myeloproliferative disorders. The compound showed high potency (IC50 values in the nanomolar range) and favorable pharmacokinetic properties in preclinical models.
In addition to its kinase inhibitory activity, 5-Chloro-1H-benzimidazole-6-carboxamide has been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disruption of bacterial cell wall synthesis, suggesting its potential as a novel antibiotic scaffold. Further optimization of its structure could enhance its bioavailability and reduce toxicity.
The synthesis of 5-Chloro-1H-benzimidazole-6-carboxamide has also been refined in recent years. A 2022 publication in Organic Process Research & Development described a scalable and cost-effective synthetic route using palladium-catalyzed cross-coupling reactions. This advancement is critical for large-scale production and future clinical development. Researchers emphasized the importance of controlling impurities and optimizing reaction conditions to ensure high yield and purity of the final product.
Despite these promising findings, challenges remain in the development of 5-Chloro-1H-benzimidazole-6-carboxamide as a therapeutic agent. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate its translation from bench to bedside. Ongoing clinical trials and structure-activity relationship (SAR) studies will provide deeper insights into its full therapeutic potential.
In conclusion, 5-Chloro-1H-benzimidazole-6-carboxamide (CAS: 1354748-61-0) represents a versatile and promising compound in the field of medicinal chemistry. Its dual role as a kinase inhibitor and antimicrobial agent highlights its broad applicability. Continued research and development efforts are expected to unlock its full potential, paving the way for novel therapeutics in oncology and infectious diseases.
1354748-61-0 (5-Chloro-1H-benzimidazole-6-carboxamide) Related Products
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)


